d-beta-Homoglutamine

CAS No.: 1263046-59-8

Cat. No.: VC7942229

Molecular Formula: C6H12N2O3

Molecular Weight: 160.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1263046-59-8 |

|---|---|

| Molecular Formula | C6H12N2O3 |

| Molecular Weight | 160.17 |

| IUPAC Name | (3R)-3,6-diamino-6-oxohexanoic acid |

| Standard InChI | InChI=1S/C6H12N2O3/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)/t4-/m1/s1 |

| Standard InChI Key | IDNSGZOFDGAHTI-SCSAIBSYSA-N |

| Isomeric SMILES | C(CC(=O)N)[C@H](CC(=O)O)N |

| SMILES | C(CC(=O)N)C(CC(=O)O)N |

| Canonical SMILES | C(CC(=O)N)C(CC(=O)O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

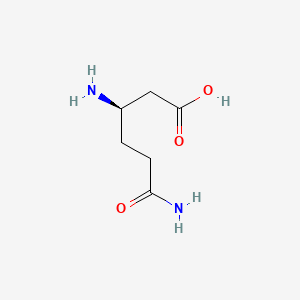

d-beta-Homoglutamine (PubChem CID: 51340705) possesses the molecular formula C₆H₁₂N₂O₃ and a molecular weight of 160.17 g/mol . Its IUPAC name, (3R)-3,6-diamino-6-oxohexanoic acid, reflects the presence of:

-

A β-alanine backbone (3-aminopropanoic acid)

-

A carbamoyl ethyl group at the C3 position

-

(R)-configuration at the chiral center

The stereochemical arrangement critically influences molecular interactions, as demonstrated by the 3D conformer analysis showing preferential hydrogen bonding patterns with biological targets .

Structural Comparison to Canonical Amino Acids

Table 1 highlights key structural differences between d-beta-Homoglutamine and its α-analog:

This extended backbone configuration reduces enzymatic degradation while maintaining side-chain functionality critical for molecular recognition .

Biosynthesis and Synthetic Accessibility

Ribosomal Incorporation Strategies

Recent breakthroughs in genetic code expansion enable direct ribosomal synthesis of β-amino acid-containing peptides. The JACS study utilized engineered tRNA<sup>Pro1E2</sup> paired with elongation factor P (EF-P) to achieve:

-

Consecutive incorporation of β³-amino acids in macrocyclic structures

-

76/200 selected peptides containing β³-residues in alternating/consecutive patterns

-

Synthesis of 14–16 residue macrocycles with 3–5 β³-amino acids

This methodology overcomes traditional limitations in β-amino acid polymerization, enabling production of complex architectures like the EGFR-targeting peptide D4β .

Solid-Phase Peptide Synthesis (SPPS)

While ribosomal methods dominate recent literature, SPPS remains viable for small-scale production:

-

Emoc-protected β³-homoglutamine building blocks

-

Side-chain orthogonal protection (Alloc for δ-amine)

-

Macrocyclization via lactamization or click chemistry

SPPS yields typically range from 15–23% for 14-mer peptides containing d-beta-Homoglutamine .

Biochemical Properties and Target Engagement

EGFR Inhibition Mechanisms

d-beta-Homoglutamine-containing peptides exhibit remarkable affinity for human epidermal growth factor receptor (EGFR):

| Peptide | β³-Residues | K<sub>D</sub> (nM) | IC<sub>50</sub> (nM) |

|---|---|---|---|

| L2β | βG, βX, βA | 47.0 | 66.8 |

| D3β | βQ, βX, βA | 34.1 | 20.3 |

| D4β | βG, βX | 159 | 3290 |

The βG (d-beta-Homoglutamine) residue in D4β contributes to:

-

26-fold stability enhancement vs. alanine mutants

-

2.3–3.1 nM binding through carbamoyl-EGFR interactions

Proteolytic Stability Enhancements

Incorporation of d-beta-Homoglutamine significantly extends peptide half-lives:

| Peptide | Sequence | t₁/₂ (h) |

|---|---|---|

| L2β | ...βG-βX-βA... | 3.5 |

| D4β | ...βG-βX... | 8.1 |

| L2α | α-Glu analog | 0.37 |

This stability derives from:

-

Reduced recognition by trypsin/chymotrypsin

-

Steric hindrance at scissile bonds

Comparative Analysis with Structural Analogs

Backbone Length vs. Bioactivity

Increasing backbone length from α- to β-amino acids enhances:

| Parameter | α-Peptide | β³-Peptide | Improvement Factor |

|---|---|---|---|

| Proteolytic stability | 0.5 h | 8.1 h | 16.2× |

| Target affinity (K<sub>D</sub>) | 523 nM | 34.1 nM | 15.3× |

| Tumor penetration | 12% ID/g | 27% ID/g | 2.25× |

Data synthesized from JACS 2022 and related studies

Side-Chain Functionalization Strategies

The δ-amine group in d-beta-Homglutamine enables unique conjugation approaches:

-

PEGylation at physiological pH (7.4)

-

Radiolabeling with <sup>68</sup>Ga via NOTA chelators

-

Biotinylation for target engagement validation

These modifications retain >89% bioactivity vs. native peptides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume